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molecular formula C9H8BrClO B1266078 4'-Bromo-3-chloropropiophenone CAS No. 31736-73-9

4'-Bromo-3-chloropropiophenone

Cat. No. B1266078
M. Wt: 247.51 g/mol
InChI Key: SYWQQEVHZPPLNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06716852B2

Procedure details

45.3 g of aluminium chloride are stirred at room temperature in 80 ml of CH2Cl2. Maintaining vigorous stirring, a solution of β-propionic acid chloride (38.09 g, 28.7 ml, 0.3 mol) is poured slowly into 20 ml of CH2Cl2. The CH2Cl2-AlCl3-acid chloride complex forms quickly and the solution turns dark red. A solution of bromobenzene (47.1 g, 31.6 ml, 0.3 mol) is then introduced dropwise into 20 ml of CH2Cl2. The solution is then stirred for 15 hours at room temperature. The mixture is hydrolysed over 190 g of ice, to which 7.6 ml of concentrated acetic acid have been added. The organic phase is washed neutral and the solvent is removed by evaporation under reduced pressure. A dark red oil is obtained, from which the title compound is obtained in the form of a yellowish solid by extraction while hot with petroleum ether.
Quantity
45.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
[Compound]
Name
β-propionic acid chloride
Quantity
28.7 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
31.6 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
190 g
Type
reactant
Reaction Step Four
Quantity
7.6 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[Br:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[C:12]([OH:15])(=O)[CH3:13].[CH2:16](Cl)[Cl:17]>>[Br:5][C:6]1[CH:11]=[CH:10][C:9]([C:12](=[O:15])[CH2:13][CH2:16][Cl:17])=[CH:8][CH:7]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
45.3 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
80 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
β-propionic acid chloride
Quantity
28.7 mL
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
31.6 mL
Type
reactant
Smiles
BrC1=CC=CC=C1
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)Cl
Step Four
Name
ice
Quantity
190 g
Type
reactant
Smiles
Step Five
Name
Quantity
7.6 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is then stirred for 15 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Maintaining vigorous stirring
ADDITION
Type
ADDITION
Details
have been added
WASH
Type
WASH
Details
The organic phase is washed neutral
CUSTOM
Type
CUSTOM
Details
the solvent is removed by evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(CCCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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